tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-isonicotinoylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while reduction could produce various reduced derivatives .
Scientific Research Applications
tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate include:
- tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
- tert-Butyl [(1-cinnamoylpiperidin-4-yl)methyl]carbamate
- tert-Butyl [(1-furoylpiperidin-4-yl)methyl]carbamate
Uniqueness
What sets this compound apart from these similar compounds is its unique isonicotinoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-12-13-6-10-20(11-7-13)15(21)14-4-8-18-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBISXLGHESNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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